molecular formula C13H12N4O2 B8005974 Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate

Cat. No.: B8005974
M. Wt: 256.26 g/mol
InChI Key: VRJCKTVRFLEWSL-HJWRWDBZSA-N
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Description

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate typically involves the reaction of ethyl cyanoacetate with 3-aminoindazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trans-α-cyano-3-indoleacrylate: Similar in structure but with an indole moiety instead of an indazole.

    Ethyl 2-cyano-3-(1H-indolyl-3-yl)acrylate: Another closely related compound with an indole ring.

Uniqueness

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is unique due to the presence of the indazole ring, which imparts distinct chemical and biological properties. The indazole moiety can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCKTVRFLEWSL-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=NNC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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